Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate
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Overview
Description
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate is a chemical compound with the molecular formula C14H22NO3P. It is known for its unique structure, which includes a benzyl group, a dimethylphosphoryl group, and an amino acetate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate typically involves a multi-step process. One common method includes the reaction of benzylamine with dimethylphosphoryl chloride to form benzyl(dimethylphosphoryl)methylamine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the dimethylphosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylphosphoryl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(dimethylphosphoryl)methyl]amino}acetate: Similar structure but lacks the benzyl group.
Benzyl 2-{[(dimethylphosphoryl)methyl]amino}acetate: Similar structure but has a benzyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate is unique due to the presence of both the benzyl and dimethylphosphoryl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22NO3P |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
ethyl 2-[benzyl(dimethylphosphorylmethyl)amino]acetate |
InChI |
InChI=1S/C14H22NO3P/c1-4-18-14(16)11-15(12-19(2,3)17)10-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
NJEWPULBMVLXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CP(=O)(C)C |
Origin of Product |
United States |
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